molecular formula C7H4Cl2O B1346813 2,5-Dichlorobenzaldehyde CAS No. 6361-23-5

2,5-Dichlorobenzaldehyde

Cat. No. B1346813
CAS RN: 6361-23-5
M. Wt: 175.01 g/mol
InChI Key: BUXHYMZMVMNDMG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzaldehyde is a chemical compound with the molecular formula C7H4Cl2O . It is also known by other names such as Benzaldehyde, 2,5-dichloro- and 2,5-dichloro-benzaldehyde . The compound has a molecular weight of 175.01 g/mol .


Synthesis Analysis

While specific synthesis methods for 2,5-Dichlorobenzaldehyde were not found in the search results, similar compounds such as 2-thionaphthol and aromatic aldehyde have been synthesized using PVPP-BF3 . The reaction was carried out at reflux conditions in 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzaldehyde consists of a benzene ring with two chlorine atoms and one aldehyde group . The InChI key for the compound is BUXHYMZMVMNDMG-UHFFFAOYSA-N . The compound has a topological polar surface area of 17.1 Ų .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzaldehyde is a white to off-white crystalline powder . It has a melting point of 54-57 °C . The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Raw Material for Various Industries

2,5-Dichlorobenzaldehyde serves as a vital raw material in several industries. It is extensively used in the manufacturing of pharmaceuticals, pesticides, cosmetics, and dyestuffs. Its growing consumption globally points to its significance in these sectors, highlighting its diverse applications and market demand trends (Han Zhi, 2002).

Analytical Chemistry Applications

The compound plays a role in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A specific method to determine 2,5-Dichlorobenzaldehyde concentration using HPLC has been developed, indicating its importance in analytical procedures (Wu Ning-kun, 2005).

Crystallographic Research

In crystallography, 2,5-Dichlorobenzaldehyde has been studied for its intermolecular interactions and crystal structures. This research provides insights into molecular stacking interactions, contributing to a deeper understanding of crystallography and material science (K. Solanko, A. Bond, 2011).

Synthesis of Chemical Compounds

This chemical is instrumental in synthesizing various compounds. For instance, it's used in the synthesis of specific derivatives for potential applications in fungicides and other chemical agents, highlighting its role in chemical synthesis and potential for agricultural applications (Ning Guo-hu, 2014).

Polymer Science

2,5-Dichlorobenzaldehyde has applications in polymer science. It's used in the development of controlled-release polymeric formulations, particularly for agricultural purposes. This demonstrates its utility in creating specialized polymers with specific release characteristics (E. Kenawy, 2001).

Bio-Catalysts Design

While not directly involving 2,5-Dichlorobenzaldehyde, studies on related compounds like Glutaraldehyde highlight its potential relevance in the design of biocatalysts. This area of research opens avenues for its application in enzyme immobilization and biocatalysis (O. Barbosa et al., 2014).

Safety And Hazards

2,5-Dichlorobenzaldehyde is classified as a skin corrosive and eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHYMZMVMNDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212992
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzaldehyde

CAS RN

6361-23-5
Record name 2,5-Dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorobenzaldehyde
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
KA Solanko, AD Bond - Acta Crystallographica Section B: Structural …, 2011 - scripts.iucr.org
The crystal structures of the six dichlorobenzaldehyde isomers, four of them newly determined, are analyzed in terms of the geometry and energies of their intermolecular interactions, …
Number of citations: 11 scripts.iucr.org
M El Gaafary, T Syrovets, H M. Mohamed… - Crystals, 2021 - mdpi.com
The target compound 3-amino-1-(2,5-d ichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile (4) was synthesized via a reaction of 6-methoxynaphthalen-2-ol (1), 2,5-…
Number of citations: 25 www.mdpi.com
LR Wen, JH Sun, C Ji, HY Xie - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C30H25Cl2NO3, was prepared by the reaction of 3-oxo-N,3-diphenylpropanethioamide, 2,5-dichlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione (1:1:1) …
Number of citations: 6 scripts.iucr.org
AJ Wall III - 1967 - digitalworks.union.edu
The text of this thesis deals with two separate, but inter-related prob-lems. The first is the synthesis of 2-(2, 5-Dichloro-phenyl) Tetrahydro-3 methyl 1-4-Hl, 3 Thiozone-4-one 1, 1-Dioxide…
Number of citations: 0 digitalworks.union.edu
V Baliah, T Chellathurai - Proceedings of the Indian Academy of Sciences …, 1989 - Springer
The dipole moments of a number of substituted benzaldehydes are measured in benzene solution. The angle which the dipole axis of the CHO group makes with the axis of rotation of …
Number of citations: 2 link.springer.com
EGE Amr - 2021 - academia.edu
The target compound 3-amino-1-(2, 5-d ichlorophenyl)-8-methoxy-1H-benzo [f]-chromene-2-carbonitrile (4) was synthesized via a reaction of 6-methoxynaphthalen-2-ol (1), 2, 5-…
Number of citations: 3 www.academia.edu
YX Sun, QL Hao, WX Wei, ZX Yu, LD Lu… - Journal of Molecular …, 2009 - Elsevier
Two antipyrine derivates, both with formula C 18 H 15 Cl 2 N 3 O, are structurally similar Schiff bases derived from the condensation of 2,3-dichlorobenzaldehyde or 2,5-…
Number of citations: 36 www.sciencedirect.com
RS Bear - Journal of the American Chemical Society, 1944 - ACS Publications
3.4-Dichlorostyrene.—A mixture of 150 g. of 3, 4-dichlorophenylmethylcarbinol, 1.5 g. of hydroquinone, and 1.5 g. of potassium bisulfate was placed in a 500-cc. modified Claisen flask …
Number of citations: 168 pubs.acs.org
WE Bondinell, FW Chapin, GR Girard… - Journal of Medicinal …, 1980 - ACS Publications
In a search for inhibitors of epinephrine biosynthesis as potential therapeutic agents, a series of 13 ring-chlorinated 1, 2, 3, 4-tetrahydroisoquinolines was prepared. These compounds …
Number of citations: 48 pubs.acs.org
AM Fouda, AEGE Amr, AM El-Agrody… - Journal of …, 2017 - ingentaconnect.com
3-Amino-8-bromo-1-(2,5-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile 4 was synthesized via multicomponent reaction of 6-bromo-2-naphthol 1 with 2,5-dichloro-benzaldehyde …
Number of citations: 1 www.ingentaconnect.com

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